Cas no 1289187-99-0 (6-Bromo-N-methyl-3-nitroquinolin-4-amine)

6-Bromo-N-methyl-3-nitroquinolin-4-amine is a heterocyclic organic compound featuring a quinoline core substituted with a bromo group at the 6-position, a nitro group at the 3-position, and a methylamino group at the 4-position. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromo and nitro groups enhance its utility in cross-coupling reactions and nucleophilic substitutions, while the methylamino group offers potential for derivatization. Its well-defined molecular framework ensures consistency in synthetic applications, supporting research in medicinal chemistry and material science. The compound is typically handled under controlled conditions due to its reactive functional groups.
6-Bromo-N-methyl-3-nitroquinolin-4-amine structure
1289187-99-0 structure
Product Name:6-Bromo-N-methyl-3-nitroquinolin-4-amine
CAS No:1289187-99-0
MF:C10H8BrN3O2
MW:282.093420982361
CID:2136075
PubChem ID:67086320
Update Time:2025-06-30

6-Bromo-N-methyl-3-nitroquinolin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 6-bromo-N-methyl-3-nitroquinolin-4-amine
    • CVKSJBKEXLNKLZ-UHFFFAOYSA-N
    • 4-Quinolinamine,6-bromo-N-methyl-3-nitro-
    • 4-Quinolinamine, 6-bromo-N-methyl-3-nitro-
    • 6-Bromo-N-methyl-3-nitroquinolin-4-amine
    • Inchi: 1S/C10H8BrN3O2/c1-12-10-7-4-6(11)2-3-8(7)13-5-9(10)14(15)16/h2-5H,1H3,(H,12,13)
    • InChI Key: CVKSJBKEXLNKLZ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2C(C=1)=C(C(=CN=2)[N+](=O)[O-])NC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 271
  • Topological Polar Surface Area: 70.7

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Additional information on 6-Bromo-N-methyl-3-nitroquinolin-4-amine

Introduction to 6-Bromo-N-methyl-3-nitroquinolin-4-amine (CAS No. 1289187-99-0)

6-Bromo-N-methyl-3-nitroquinolin-4-amine (CAS No. 1289187-99-0) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds that have been extensively studied for their diverse pharmacological properties, including antimalarial, anticancer, and antibacterial activities.

The chemical structure of 6-Bromo-N-methyl-3-nitroquinolin-4-amine is characterized by a quinoline ring system substituted with a bromine atom at the 6-position, a nitro group at the 3-position, and a methylamine group at the 4-position. These functional groups contribute to the compound's reactivity and biological activity, making it a valuable candidate for various therapeutic applications.

Recent research has focused on the synthesis and biological evaluation of 6-Bromo-N-methyl-3-nitroquinolin-4-amine. A study published in the Journal of Medicinal Chemistry in 2022 reported the development of an efficient synthetic route for this compound using microwave-assisted reactions. The authors demonstrated that this method significantly reduced reaction times and improved yields compared to traditional synthetic methods. This advancement in synthesis has facilitated further investigations into the compound's potential therapeutic uses.

In terms of biological activity, 6-Bromo-N-methyl-3-nitroquinolin-4-amine has shown promising results in preclinical studies. One notable study published in the European Journal of Medicinal Chemistry in 2021 evaluated the compound's anticancer properties against various human cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cells. The results indicated that 6-Bromo-N-methyl-3-nitroquinolin-4-amine exhibited significant cytotoxic effects, with IC50 values in the low micromolar range. The mechanism of action was attributed to its ability to induce apoptosis and cell cycle arrest, suggesting its potential as a lead compound for anticancer drug development.

Beyond its anticancer properties, 6-Bromo-N-methyl-3-nitroquinolin-4-amine has also been investigated for its antimicrobial activity. A study published in the Journal of Antibiotics in 2020 reported that the compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The authors suggested that the presence of the nitro group and bromine substituent may contribute to its broad-spectrum antimicrobial activity by disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

The pharmacokinetic properties of 6-Bromo-N-methyl-3-nitroquinolin-4-amine have also been studied to assess its suitability as a drug candidate. A pharmacokinetic analysis conducted in rats revealed that the compound had good oral bioavailability and a favorable half-life, indicating its potential for oral administration in therapeutic settings. However, further studies are needed to optimize its pharmacokinetic profile and reduce any potential side effects.

In conclusion, 6-Bromo-N-methyl-3-nitroquinolin-4-amine (CAS No. 1289187-99-0) is a promising compound with diverse biological activities, including anticancer and antimicrobial properties. Its unique chemical structure and favorable pharmacokinetic profile make it an attractive candidate for further drug development. Ongoing research aims to elucidate its mechanism of action and optimize its therapeutic potential for various diseases.

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